Cyclohexene, 4-(bromomethyl)-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(BROMOMETHYL)-4-METHYLCYCLOHEX-1-ENE is an organic compound with a bromomethyl group attached to a methylcyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BROMOMETHYL)-4-METHYLCYCLOHEX-1-ENE typically involves the bromination of 4-methylcyclohexene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of 4-(BROMOMETHYL)-4-METHYLCYCLOHEX-1-ENE can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and reactant concentration, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(BROMOMETHYL)-4-METHYLCYCLOHEX-1-ENE undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation Reactions: Formation of alcohols or ketones.
Reduction Reactions: Formation of methyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(BROMOMETHYL)-4-METHYLCYCLOHEX-1-ENE has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Material Science: It is utilized in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 4-(BROMOMETHYL)-4-METHYLCYCLOHEX-1-ENE involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, leading to the formation of new bonds and compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(CHLOROMETHYL)-4-METHYLCYCLOHEX-1-ENE: Similar structure but with a chloromethyl group instead of a bromomethyl group.
4-(HYDROXYMETHYL)-4-METHYLCYCLOHEX-1-ENE: Contains a hydroxymethyl group, making it more reactive towards oxidation reactions.
4-(METHYLMETHYL)-4-METHYLCYCLOHEX-1-ENE: Lacks the halogen group, resulting in different reactivity patterns.
Uniqueness
4-(BROMOMETHYL)-4-METHYLCYCLOHEX-1-ENE is unique due to the presence of the bromomethyl group, which imparts specific reactivity towards nucleophiles. This makes it a valuable intermediate in organic synthesis and a versatile compound for various chemical reactions .
Eigenschaften
CAS-Nummer |
61860-10-4 |
---|---|
Molekularformel |
C8H13Br |
Molekulargewicht |
189.09 g/mol |
IUPAC-Name |
4-(bromomethyl)-4-methylcyclohexene |
InChI |
InChI=1S/C8H13Br/c1-8(7-9)5-3-2-4-6-8/h2-3H,4-7H2,1H3 |
InChI-Schlüssel |
CHSIUMDNLSJYGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC=CC1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.